![molecular formula C19H19NOS B11769397 4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11769397.png)
4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a complex organic compound that features a pyrrolidine ring attached to a benzoyl group, which is further connected to a thiobenzaldehyde moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyd umfasst in der Regel mehrere Schritte, beginnend mit kommerziell erhältlichen Vorstufen. Ein üblicher Syntheseweg umfasst:
Acetalreaktion: Der erste Schritt beinhaltet die Bildung einer Acetal-Zwischenstufe aus Terephthalaldehyd.
Nucleophile Reaktion: Diese Zwischenstufe unterliegt dann einer nucleophilen Substitutionsreaktion mit Pyrrolidin, um die gewünschte Pyrrolidinylmethylgruppe zu bilden.
Hydrolysereaktion: Schließlich wird das Acetal hydrolysiert, um 4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyd zu ergeben
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht weit verbreitet sind, würde der allgemeine Ansatz darin bestehen, das Laborsyntheseverfahren zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung von Ausbeute und Reinheit sowie die Gewährleistung der Wirtschaftlichkeit und Umweltfreundlichkeit des Verfahrens umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Aldehydgruppe in einen Alkohol umwandeln.
Substitution: Die Benzoylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise als Reduktionsmittel verwendet.
Substitution: Elektrophile aromatische Substitution kann durch Reagenzien wie Brom (Br₂) oder Salpetersäure (HNO₃) erleichtert werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Entsprechende Alkohole.
Substitution: Halogenierte oder nitrierte Derivate der Benzoylgruppe.
Wissenschaftliche Forschungsanwendungen
4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyd hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Wird als potenzieller Leitstoff für die Entwicklung neuer Therapeutika untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet .
Wirkmechanismus
Der Wirkmechanismus von 4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyd beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Es ist bekannt, dass der Pyrrolidinring und die Benzoylgruppe mit verschiedenen Enzymen und Rezeptoren interagieren, wodurch deren Aktivität möglicherweise gehemmt oder moduliert wird. Dies kann zu einer Reihe von biologischen Wirkungen führen, wie z. B. antimikrobieller oder Antikrebsaktivität .
Wirkmechanismus
The mechanism of action of 4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzoyl group are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(Pyrrolidin-1-ylmethyl)benzaldehyd
- 4-(Pyrrolidin-1-ylmethyl)benzonitril
- 4-(Pyrrolidin-1-ylmethyl)benzylamin
Einzigartigkeit
4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyd ist aufgrund des Vorhandenseins sowohl einer Thiobenzaldehyd-Einheit als auch eines Pyrrolidinrings einzigartig. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften und macht ihn zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen .
Eigenschaften
Molekularformel |
C19H19NOS |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
4-[3-(pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NOS/c21-19(17-8-6-15(14-22)7-9-17)18-5-3-4-16(12-18)13-20-10-1-2-11-20/h3-9,12,14H,1-2,10-11,13H2 |
InChI-Schlüssel |
AKICCKBMMGEYJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


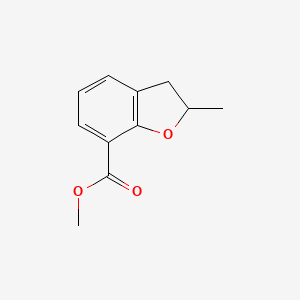
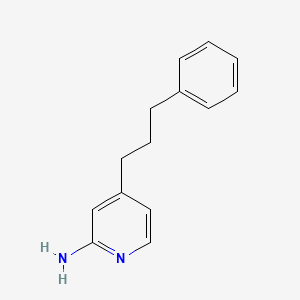
![N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine](/img/structure/B11769332.png)
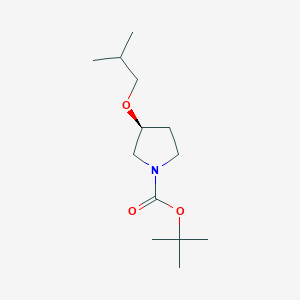
![3,4-Dihydro-2h-pyrido[3,2-b][1,4]oxazin-8-ol](/img/structure/B11769340.png)
![2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11769350.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylamino]propanoate](/img/structure/B11769358.png)
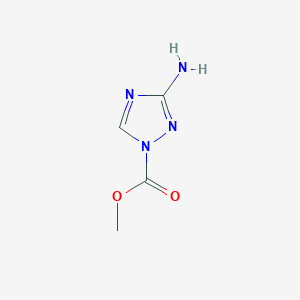
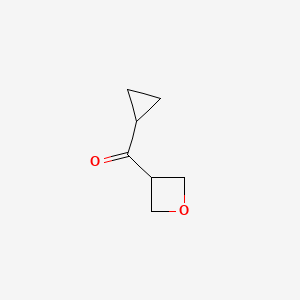

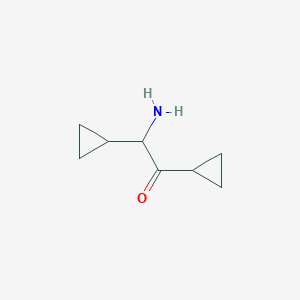
![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B11769386.png)

![(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid](/img/structure/B11769411.png)
